Zotiraciclib - 937270-47-8

Zotiraciclib

Catalog Number: EVT-287393
CAS Number: 937270-47-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].

Synthesis Analysis

The synthesis of Zotiraciclib is achieved through a ring-closing metathesis (RCM) strategy [, ]. The process involves the following key steps:

  • The RCM reaction requires acidic conditions (using HCl or Trifluoroacetic acid (TFA)) to neutralize the basic center, enabling successful metathesis [].
Future Directions
  • Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].

  • Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].

  • Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].

  • Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].

Source and Classification

Zotiraciclib was discovered by S*BIO Pte Ltd in Singapore and is classified as a small molecule macrocycle. It has received orphan drug designation from both the United States Food and Drug Administration and the European Medicines Agency for its application in treating gliomas. The compound is notable for its ability to cross the blood-brain barrier, which is crucial for targeting brain tumors effectively .

Molecular Structure Analysis

The molecular formula of zotiraciclib is C23H24N4OC_{23}H_{24}N_{4}O, with a molar mass of approximately 372.472 g/mol. The structure features a complex arrangement that allows for interaction with target kinases. The precise three-dimensional conformation of zotiraciclib is critical for its binding affinity and selectivity towards cyclin-dependent kinases, particularly cyclin-dependent kinase 9, which plays a pivotal role in regulating transcription and cell cycle progression .

Chemical Reactions Analysis

Zotiraciclib participates in various chemical reactions typical of kinase inhibitors:

  • Phosphorylation Inhibition: By binding to the ATP-binding site of cyclin-dependent kinases, zotiraciclib inhibits their activity, preventing the phosphorylation of downstream targets involved in cell cycle regulation.
  • Interaction with CYP450 Enzymes: Zotiraciclib is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2, which can affect its pharmacokinetics and interactions with other drugs .
Mechanism of Action

Zotiraciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinase 9. This action leads to:

  • Depletion of Myc: Myc is a transcription factor that promotes cell proliferation; zotiraciclib's inhibition of cyclin-dependent kinase 9 results in reduced Myc levels, thereby slowing down tumor growth.
  • Cell Cycle Arrest: By inhibiting key kinases involved in cell cycle regulation, zotiraciclib induces G1/S phase arrest, preventing cancer cells from dividing and proliferating .
Physical and Chemical Properties Analysis

Zotiraciclib exhibits several notable physical and chemical properties:

  • Solubility: As a macrocyclic compound, it typically demonstrates improved solubility compared to linear analogs.
  • Stability: Macrocycles often have enhanced metabolic stability due to their conformational rigidity.
  • Protein Binding: Zotiraciclib shows high protein binding (>99%), which may influence its efficacy and distribution within the body .
Applications

Zotiraciclib is currently under investigation for several clinical applications:

  • Glioblastoma Multiforme: It is being evaluated in Phase 1b clinical trials for patients with recurrent glioblastoma multiforme, often in combination with other therapies like temozolomide.
  • Diffuse Intrinsic Pontine Glioma: This rare pediatric brain tumor is another target for zotiraciclib due to its Myc overexpression characteristics.
  • Other Cancers: Research continues into zotiraciclib's potential effectiveness against various malignancies associated with dysregulated Myc signaling .
Molecular Mechanisms of Zotiraciclib in Oncogenic Pathway Modulation

CDK9 Inhibition and Transcriptional Suppression Dynamics

Zotiraciclib functions as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. CDK9-cyclin T1 phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II) at serine 2, enabling transcriptional elongation past promoter-proximal pausing sites. This regulatory step is rate-limiting for the expression of genes with short-lived mRNAs, particularly those encoding survival proteins and oncogenes [10].

In glioblastoma models, zotiraciclib administration (IC₅₀: 3 nM) rapidly suppresses RNA Pol II phosphorylation within 12-24 hours, inducing profound transcriptional disruption. Phosphoproteomic analyses reveal that this inhibition preferentially affects super-enhancer-driven oncogenes due to their exceptional dependence on continuous transcriptional elongation [3] [10]. The subsequent collapse of the oncogenic transcriptome manifests as:

  • Rapid depletion of short-half-life transcripts (<30 minutes)
  • Selective vulnerability of cancer cells versus normal cells
  • Dose-dependent reduction in global mRNA synthesis

Table 1: Transcriptional Consequences of CDK9 Inhibition in Glioblastoma

ParameterZotiraciclib TreatmentControlFunctional Impact
pSer2-RNA Pol II>80% reductionBaselineTranscriptional arrest
Oncogene mRNA*60-90% decreaseStable expressionLoss of oncoprotein synthesis
Global mRNA synthesis70% suppressionNormal ratesCellular reprogramming
Super-enhancer genesMost significantly downregulatedMinimally affectedSelective vulnerability

MYC, MCL1, cyclin D1 [3] [10]

Notably, zotiraciclib penetrates the blood-brain barrier (BBB), evidenced by suppressed CDK9 activity in orthotopic glioma models and corresponding survival benefits. This BBB penetration is facilitated by its macrocyclic structure and lack of substrate affinity for ATP-binding cassette (ABC) transporters (P-glycoprotein, MRP1, ABCG2) [3].

Downregulation of Myc and MCL-1 Survival Protein Networks

The transcriptional arrest induced by zotiraciclib directly depletes two critical oncoproteins: MYC and myeloid cell leukemia-1 (MCL-1). These proteins exhibit exceptionally short half-lives (MYC: ~20-30 minutes; MCL-1: <1 hour), rendering them uniquely vulnerable to CDK9 inhibition [5] [10].

MYC Oncodynamics:

  • Zotiraciclib reduces MYC mRNA and protein levels by >70% within 4 hours
  • This destabilizes the MYC-driven transcriptome, suppressing genes involved in ribosomal biogenesis, metabolism, and cell cycle progression
  • MYC target gene expression analysis reveals downregulation of >60% of the MYC regulon [3]

MCL-1 Apoptotic Regulation:MCL-1 functions as a pivotal anti-apoptotic BCL-2 family protein, overexpressed in >50% of glioblastomas and correlated with therapeutic resistance. Zotiraciclib-mediated MCL-1 suppression exhibits the following dynamics:

  • Concentration-dependent decrease in MCL-1 protein (EC₅₀: 250 nM)
  • Subsequent BAX/BAK activation and mitochondrial outer membrane permeabilization
  • Caspase-9/-3 cascade initiation leading to apoptosis [5] [7]

Table 2: Survival Protein Modulation by Zotiraciclib

TargetFunctionReduction LevelTime CourseDownstream Effect
MYCMaster transcription regulator>70% protein4-8 hoursMetabolic reprogramming, proliferation arrest
MCL-1Anti-apoptotic BCL-2 protein>80% protein12-24 hoursMitochondrial apoptosis activation
BCL-xLAnti-apoptotic protein30-40% protein24 hoursEnhanced apoptotic priming
Cyclin D1Cell cycle regulator>60% protein24 hoursG₁ cell cycle arrest [5] [7] [10]

Notably, high baseline MCL-1 expression correlates with inferior survival in glioblastoma patients, identifying a potential biomarker for zotiraciclib sensitivity [2] [7].

Synergistic ATP Depletion via Mitochondrial Dysfunction Mechanisms

Beyond transcriptional modulation, zotiraciclib directly impairs mitochondrial function through dual mechanisms: suppression of oxidative phosphorylation (OXPHOS) and glycolytic flux. This bioenergetic disruption creates a synthetic lethal interaction with transcriptional stress [1] [3].

Mitochondrial Respiration Effects:

  • Complex I inhibition: Reduced NAD⁺-linked respiration (40-60% decrease)
  • ATP synthase impairment: 50-70% reduction in maximal mitochondrial ATP production
  • Reactive oxygen species (ROS) surge: 2.5-fold increase persisting >24 hours [3]

Glycolytic Modulation:

  • Hexokinase 2 suppression: Reduced glucose phosphorylation capacity
  • Lactate export inhibition: 40% decrease in extracellular acidification rate
  • NAD⁺ depletion: Impaired glyceraldehyde-3-phosphate dehydrogenase activity [3]

Table 3: Metabolic Consequences of Zotiraciclib Treatment

Metabolic ParameterChangeMagnitudeTime CourseFunctional Consequence
Oxygen consumptionDecrease50-70%6-12 hoursBioenergetic crisis
Mitochondrial ATPDepletion>80%12-24 hoursEnergy failure
Glycolytic fluxSuppression40-60%4-8 hoursCompensatory pathway loss
NAD⁺/NADH ratioReduction3-fold decrease8-16 hoursRedox imbalance
ROS productionIncrease2.5-fold4-48 hoursOxidative damage [1] [3]

The mitochondrial vulnerability is particularly pronounced in isocitrate dehydrogenase (IDH)-mutant gliomas. These tumors exhibit:

  • Enhanced sensitivity (IC₅₀: 7-9 nM vs. 23-32 nM in IDH-wildtype)
  • Dual suppression of CDK9 and PIM kinases, disrupting NAD⁺ regeneration
  • In vivo survival benefit (33 vs. 30 days in controls; p=0.01) [3]

The convergence of transcriptional shutdown and bioenergetic catastrophe creates a therapeutic window, especially in tumors with pre-existing metabolic vulnerabilities.

Multi-Kinase Inhibition Profiling: JAK2/FLT3 Cross-Talk

While CDK9 represents its primary target, zotiraciclib exhibits polypharmacology against additional kinases involved in oncogenic signaling and immune modulation. Kinase profiling reveals potent inhibition of:

JAK2-STAT3 Signaling:

  • Half-maximal inhibition (IC₅₀) at 23 nM
  • Suppression of STAT3 phosphorylation (Tyr705) and nuclear translocation
  • Downstream reduction in immune-suppressive cytokines (IL-6, IL-10, VEGF) [6] [9]

FLT3 Kinase Inhibition:

  • IC₅₀: 22 nM against wild-type FLT3
  • Activity against resistance-conferring FLT3-ITD and tyrosine kinase domain mutants
  • Disruption of PI3K/AKT and MAPK survival pathways [6]

Table 4: Zotiraciclib Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Cellular PathwayOncogenic Role
CDK9/Cyclin T13Transcriptional elongationOncogene expression maintenance
JAK223JAK-STAT signalingImmune evasion, proliferation
FLT322Growth factor signalingStem cell survival, angiogenesis
MAPK7 (ERK5)<100Stress response pathwayMetastasis, therapeutic resistance
CDK1/2/5/710-100Cell cycle regulationProliferation, checkpoint override [6] [10]

The simultaneous inhibition of JAK2 and FLT3 creates a multi-targeted effect:

  • Tumor cell-autonomous effects: Cell cycle arrest and apoptosis potentiation
  • Microenvironment modulation: Reduction of tumor-associated macrophages and myeloid-derived suppressor cells
  • Vascular normalization: Decreased VEGF secretion and angiogenesis [6] [9]

This polypharmacology profile enables zotiraciclib to overcome the limitations of single-pathway inhibitors, particularly in heterogeneous tumors like glioblastoma where co-activation of multiple kinase pathways is common.

Properties

CAS Number

937270-47-8

Product Name

Zotiraciclib

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Solubility

Soluble in DMSO, not in water

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.